

JMV2959: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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Compound of Interest

Compound Name: JMV-1645

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Abstract

JMV2959 is a potent and selective antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of JMV2959. Detailed experimental methodologies for key in vitro and in vivo assays are described, and the signaling pathways associated with GHS-R1a and the mechanism of action of JMV2959 are illustrated. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of endocrinology, metabolism, neuroscience, and drug development.

Chemical Structure and Identifiers

JMV2959 is a non-peptide small molecule characterized by a 1,2,4-triazole scaffold. Its systematic IUPAC name is (R)-2-amino-N-(1-(4-(4-methoxybenzyl)-5-phenethyl-4H-1,2,4-triazol-3-yl)-2-(1H-indol-3-yl)ethyl)acetamide.

Identifier	Value
IUPAC Name	(R)-2-amino-N-(1-(4-(4-methoxybenzyl)-5-phenethyl-4H-1,2,4-triazol-3-yl)-2-(1H-indol-3-yl)ethyl)acetamide
SMILES String	<chem>O=C(N--INVALID-LINK--CC4=CNC5=C4C=CC=C5)CN</chem>
CAS Number	925238-89-7
Molecular Formula	C ₃₀ H ₃₂ N ₆ O ₂
Molecular Weight	508.61 g/mol

Physicochemical Properties

JMV2959 is typically supplied as a white to off-white solid or beige powder.[\[1\]](#) Its solubility is a critical factor for its use in various experimental settings.

Property	Value
Appearance	White to off-white solid / Beige powder [1]
Solubility in DMSO	25 mg/mL (49.15 mM) [1]
Solubility in Water	< 0.1 mg/mL (insoluble) [1]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 6 months [1]

Pharmacological Properties

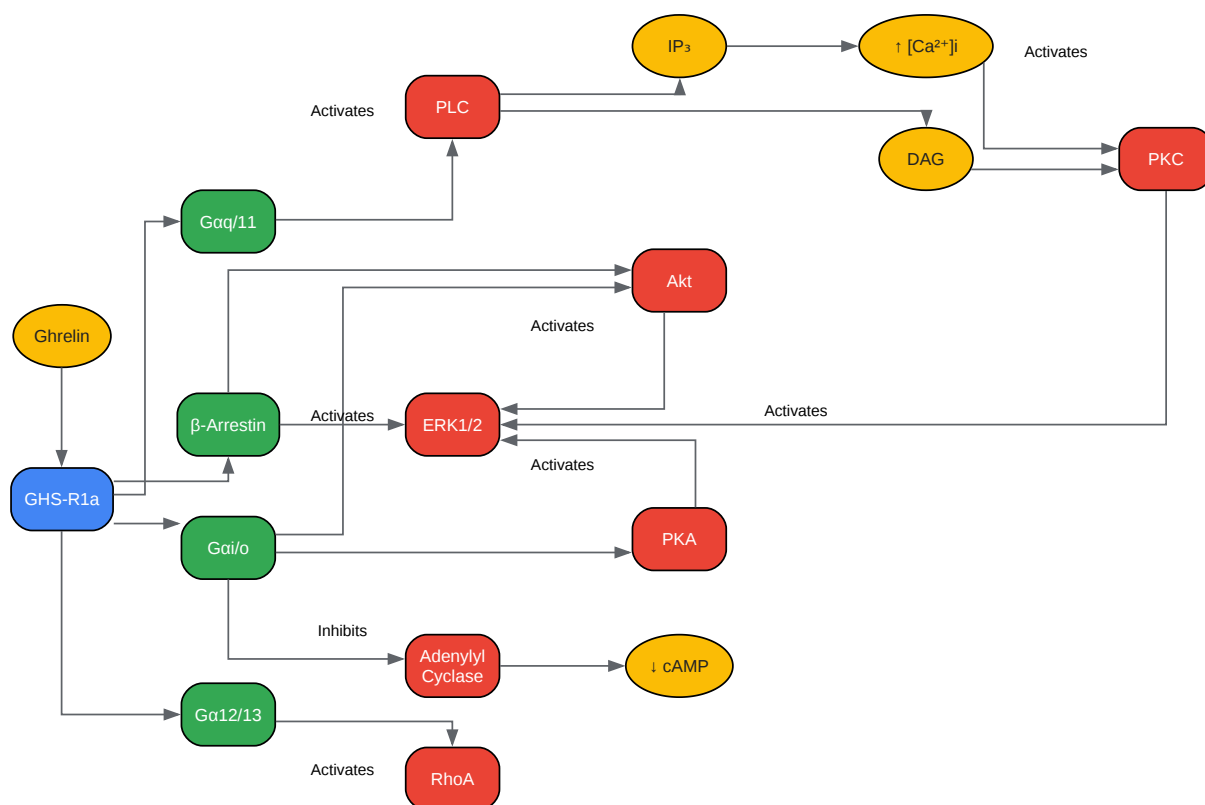
JMV2959 acts as a competitive antagonist at the GHS-R1a. It effectively blocks the binding of ghrelin and other GHS-R1a agonists, thereby inhibiting their downstream signaling.

Parameter	Value	Assay System
IC ₅₀	32 nM	GHS-R1a binding assay
K _e	19 nM	Schild analysis

JMV2959 has been shown to not induce intracellular calcium mobilization on its own, confirming its antagonist nature.[\[1\]](#)

Signaling Pathways of the Ghrelin Receptor (GHS-R1a)

The GHS-R1a is a G protein-coupled receptor (GPCR) that, upon activation by ghrelin, can couple to multiple G protein subtypes, leading to the activation of various downstream signaling cascades. The primary signaling pathway involves the Gαq/11 protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The receptor can also couple to Gαi/o and Gα12/13, and can signal through β-arrestin pathways.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)



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Caption: GHS-R1a Signaling Pathways. Max Width: 760px.

JMV2959, as an antagonist, blocks the initial binding of ghrelin to GHS-R1a, thereby preventing the activation of these downstream signaling cascades.

Experimental Protocols

In Vitro Assays

This assay is used to determine the affinity of JMV2959 for the GHS-R1a by measuring its ability to displace a radiolabeled ligand.

- Cell Line: HEK-293 or CHO cells stably expressing human GHS-R1a.
- Radioligand: [¹²⁵I]-His⁹-ghrelin.
- Procedure:
 - Prepare cell membranes from the GHS-R1a expressing cells.
 - In a 96-well plate, incubate the cell membranes with a fixed concentration of [¹²⁵I]-His⁹-ghrelin and varying concentrations of JMV2959.
 - Incubate at 25°C for 60 minutes in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA).
 - Separate bound from free radioligand by rapid filtration through GF/C filters.
 - Wash the filters with ice-cold buffer.
 - Measure the radioactivity retained on the filters using a gamma counter.
 - Non-specific binding is determined in the presence of a high concentration of unlabeled ghrelin.
 - Calculate the IC₅₀ value by non-linear regression analysis of the competition curve.

This functional assay measures the ability of JMV2959 to inhibit ghrelin-induced increases in intracellular calcium.[\[6\]](#)

- Cell Line: HEK-293 cells stably expressing GHS-R1a.
- Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Hank's Balanced Salt Solution (HBSS).
- Procedure:

- Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
- Load the cells with Fluo-4 AM in HBSS for 1 hour at 37°C.
- Wash the cells with HBSS to remove excess dye.
- Pre-incubate the cells with varying concentrations of JMV2959 or vehicle for a specified time (e.g., 15-30 minutes).
- Stimulate the cells with a fixed concentration of ghrelin (e.g., EC₈₀).
- Measure the fluorescence intensity immediately using a fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation and emission wavelengths appropriate for the dye.
- The change in fluorescence intensity reflects the change in intracellular calcium concentration.
- Determine the inhibitory effect of JMV2959 and calculate the IC₅₀ value.

This assay assesses the effect of JMV2959 on the ghrelin-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK).[6]

- Cell Line: HEK-293 or CHO cells expressing GHS-R1a.
- Method: Western Blotting or ELISA-based kits.
- Procedure (Western Blotting):
 - Serum-starve the cells overnight.
 - Pre-treat the cells with different concentrations of JMV2959 for 1 hour.
 - Stimulate the cells with ghrelin (e.g., 100 nM) for a short period (e.g., 5-10 minutes).
 - Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates.

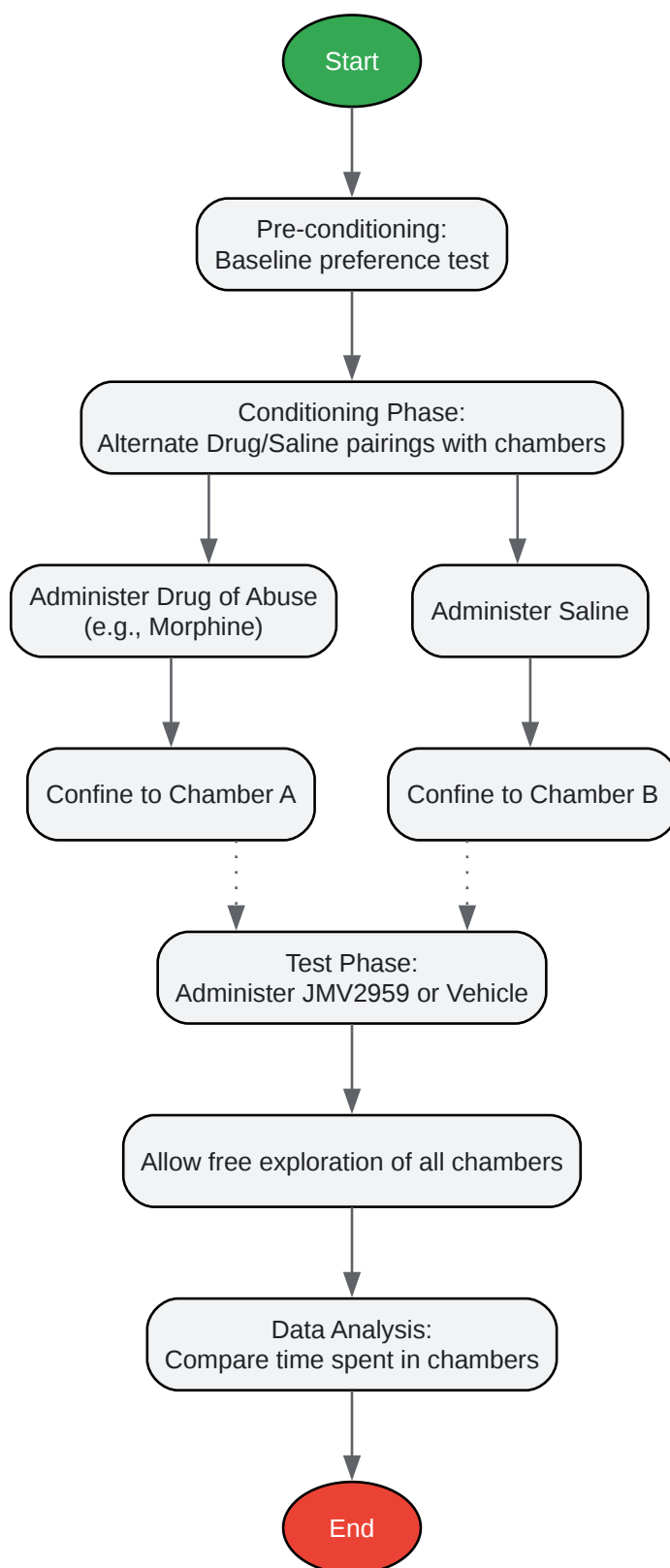
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% BSA or non-fat milk.
- Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
- Quantify the band intensities to determine the level of ERK phosphorylation.

In Vivo Assays

This behavioral paradigm is used to evaluate the rewarding or aversive properties of a drug and the effect of JMV2959 on drug-seeking behavior.^[7]

- Animals: Male Sprague-Dawley rats or C57BL/6 mice.
- Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two larger chambers.
- Procedure:
 - Pre-conditioning Phase (Day 1): Allow the animals to freely explore all three chambers for 15-20 minutes and record the time spent in each chamber to establish baseline preference.
 - Conditioning Phase (Days 2-9):
 - On alternate days, administer the drug of abuse (e.g., morphine, cocaine) and confine the animal to one of the large chambers for 30-45 minutes.

- On the intervening days, administer saline and confine the animal to the other large chamber. The drug-paired chamber is counterbalanced across animals.
- Test Phase (Day 10): Administer JMV2959 (e.g., 1-10 mg/kg, i.p.) or vehicle 30 minutes before placing the animal in the central chamber and allowing free access to all chambers for 15-20 minutes. Record the time spent in each chamber.
- Analysis: A significant increase in the time spent in the drug-paired chamber in the vehicle group indicates successful conditioning. A reduction in this time in the JMV2959-treated group suggests that JMV2959 attenuates the rewarding effects of the drug.



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